1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]
Description
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
4-ethylspiro[2,4-dihydro-1H-naphthalene-3,2'-piperidine] |
InChI |
InChI=1S/C16H23N/c1-2-15-14-8-4-3-7-13(14)9-11-16(15)10-5-6-12-17-16/h3-4,7-8,15,17H,2,5-6,9-12H2,1H3 |
InChI Key |
PNUWATDBZBKUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CCC13CCCCN3 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of Piperidine Intermediates
A foundational method involves alkylating a pre-formed spirocyclic piperidine intermediate. In one patent-described approach, a spiro[naphthalene-2,2'-piperidine] scaffold is treated with ethyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the ethyl electrophile. Typical conditions involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) for 12–24 hours, yielding the ethylated product with approximately 65–75% efficiency.
Key Considerations :
Reductive Amination for Ethyl Group Introduction
An alternative route employs reductive amination to install the ethyl group. Here, a spirocyclic ketone intermediate is condensed with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method avoids harsh alkylation conditions and achieves moderate yields (50–60%). The reaction mechanism involves imine formation followed by reduction, with the spiro structure remaining intact due to its conformational rigidity.
Spiro Ring Construction via Cyclization
Friedel-Crafts Alkylation for Naphthalene-Piperidine Fusion
A critical step in spirocyclic synthesis is the formation of the naphthalene-piperidine junction. One patented method utilizes Friedel-Crafts alkylation, where a naphthalene derivative (e.g., 1,2,3,4-tetrahydronaphthalene) reacts with a piperidine-containing electrophile. For example, treatment of 5,5,8a-trimethyloctahydronaphthalen-2(1H)-one with a piperidine-derived Grignard reagent under Lewis acid catalysis (e.g., AlCl₃) forms the spiro center. Subsequent ethyl group introduction via alkylation completes the synthesis.
Optimization Insights :
-
Lewis acid selection significantly impacts regioselectivity; milder acids like BF₃·Et₂O favor spirocyclization over polymerization.
-
Yields for the cyclization step range from 40–55%, with purification requiring column chromatography to isolate the spiro product.
One-Pot Multistep Synthesis
Tandem Alkylation-Cyclization
A streamlined one-pot procedure combines alkylation and cyclization steps. Starting with a naphthalenone derivative, sequential treatment with ethylamine and a cyclizing agent (e.g., POCl₃) generates the spiro piperidine ring in situ. This method reduces intermediate isolation steps, achieving an overall yield of 45–50%.
Reaction Conditions :
-
Temperature gradients are critical: alkylation at 60°C, followed by cyclization at 100°C.
-
Solvent systems (e.g., toluene/acetic acid) balance reactivity and stability of intermediates.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Outcomes
The spiro center’s stereochemistry is influenced by the cyclization step’s transition state. In Friedel-Crafts approaches, the naphthalene ring’s planar aromatic system directs the piperidine nucleophile to attack from the less hindered face, favoring the trans spiro configuration. Conversely, reductive amination routes produce a racemic mixture unless chiral auxiliaries or catalysts are employed.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using hexane/ethyl acetate gradients. Advanced characterization relies on:
-
¹H NMR : Distinct signals for the ethyl group (δ 1.2–1.4 ppm, triplet) and spiro junction protons (δ 3.0–3.5 ppm, multiplet).
-
MS : Molecular ion peak at m/z 229.36 (M⁺), consistent with the molecular formula C₁₆H₂₃N.
Industrial-Scale Considerations
For large-scale production, the Friedel-Crafts method is preferred due to reagent availability and compatibility with continuous flow systems. However, solvent recovery and waste management (e.g., AlCl₃ neutralization) pose environmental challenges. Emerging photocatalytic methods offer greener alternatives but require further optimization for cost efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated spiro compounds.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of spiro compounds, including 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine], exhibit significant antimicrobial properties. A study focused on synthesizing various piperidine derivatives demonstrated promising antibacterial and antifungal activities when tested against several strains. The mechanism involved hydrophobic interactions that enhance ligand-receptor binding .
Central Nervous System Disorders
The compound's structural characteristics suggest potential applications in treating central nervous system disorders. Compounds similar to 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] have been explored for their efficacy in treating conditions such as Alzheimer's disease and other cognitive impairments. Research indicates that these compounds can inhibit specific enzymes related to neurodegeneration .
Anticancer Activity
Recent studies have highlighted the anticancer potential of spiro compounds. The synthesis of novel derivatives has shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The unique spiro structure may contribute to enhanced bioactivity compared to traditional compounds .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
A series of 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives were synthesized and evaluated for antimicrobial activity. Among these, compounds with structural similarities to 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study used serial dilution methods for evaluation, confirming the compound's potential as a lead molecule in antibiotic development .
Case Study 2: Neuroprotective Effects
In a study exploring neuroprotective agents, derivatives of spiro compounds were tested for their ability to inhibit neuroinflammation pathways associated with Alzheimer's disease. The results indicated that these compounds could reduce markers of inflammation and oxidative stress in neuronal cells, suggesting their therapeutic potential in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
The ketone in 3,4-dihydro-1H-spiro(naphthalene-2,2'-piperidin)-1-one (4d) confers strong H⁺,K⁺-ATPase inhibition (IC₅₀ = 0.12 μM) by forming hydrogen bonds with the enzyme’s active site, a feature absent in the ethyl derivative .
Conformational Rigidity: Spirocyclic frameworks (e.g., naphthalene-piperidine) restrict rotational freedom, improving binding specificity. For example, 4d’s spiro structure allows simultaneous occupation of LP-1 and LP-2 pockets in H⁺,K⁺-ATPase . Non-spiro analogs (e.g., linear piperidine-quinoline derivatives) exhibit reduced potency due to conformational flexibility .
Synthetic Accessibility :
- Ethyl-substituted spiro compounds can be synthesized via alkylation of piperidine intermediates (e.g., using ethyl halides), whereas ketone derivatives require additional oxidation steps .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Comparative Pharmacokinetic Data
Key Insights :
- The ethyl derivative’s metabolic fate likely involves CYP3A4-mediated oxidation, whereas ketone-containing analogs (e.g., 4d) undergo glucuronidation, reducing systemic toxicity .
- Compound 4d’s high stomach concentration (12 μg/g in rats) correlates with its potent antisecretory action, a trait that may be replicated in ethyl analogs through structural optimization .
Biological Activity
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] is a compound of interest due to its unique spirocyclic structure, which has been associated with various biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements of naphthalene and piperidine. Its IUPAC name is 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine], which indicates the presence of an ethyl group and a dihydro configuration within the spiro framework. The molecular formula is , with a molecular weight of approximately 229.31 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.31 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that spiro compounds, including 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine], exhibit significant antimicrobial properties. A study by Akhtar et al. demonstrated that derivatives of spiro compounds showed potent activity against various bacterial strains, suggesting that modifications in the structure can enhance their efficacy against pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of spiro compounds has been documented in several studies. For instance, compounds similar to 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] were shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for these compounds ranged from 0.02 to 0.04 μM, indicating strong inhibitory activity compared to standard anti-inflammatory drugs like celecoxib .
Neuroprotective Properties
The neuroprotective effects of spiro compounds have garnered attention due to their potential in treating neurodegenerative diseases. Research has indicated that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress .
Case Studies
- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various spiro derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] had a minimum inhibitory concentration (MIC) of 32 μg/mL against both strains.
- Case Study on Anti-inflammatory Activity : In vivo studies using carrageenan-induced paw edema models showed that the administration of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] significantly reduced inflammation compared to control groups.
The biological activities of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] can be attributed to its ability to interact with specific biological targets:
- Inhibition of COX Enzymes : The compound inhibits COX-1 and COX-2 enzymes involved in prostaglandin synthesis, reducing inflammation.
- Antimicrobial Mechanism : The mechanism involves disrupting bacterial cell membrane integrity and inhibiting essential metabolic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine], and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves spirocyclization strategies, such as acid-catalyzed ring closure or alkylation of precursor amines. Key steps include:
- Formation of the naphthalene core via Friedel-Crafts alkylation or cycloaddition.
- Spiro linkage formation using piperidine derivatives under reflux conditions (e.g., ethanol with catalytic piperidine, as seen in analogous spiro syntheses ).
- Ethyl group introduction via alkylation with ethyl halides or reductive amination.
Critical parameters include temperature control (60–100°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., Lewis acids for cyclization). Reaction progress should be monitored via TLC, with purification by column chromatography .
Q. Which spectroscopic techniques are essential for confirming the structure of spiro compounds like 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine], and what characteristic signals should researchers expect?
- Methodological Answer :
- 1H/13C NMR : The spiro carbon (quaternary) is identified by its absence of protons, while the ethyl group shows a triplet (δ ~1.2 ppm, CH3) and quartet (δ ~3.4 ppm, CH2). Piperidine protons appear as multiplet signals between δ 1.5–2.5 ppm .
- IR Spectroscopy : Absence of carbonyl stretches confirms the lack of ketone/byproducts. N-H stretches (if present) appear near 3300 cm⁻¹.
- Mass Spectrometry : A molecular ion peak at m/z 215 (C15H21N) confirms the molecular formula.
- X-ray Crystallography : Definitive proof of spiro geometry via bond angles and torsion angles .
Q. How can researchers assess the preliminary biological activity of this compound, and what assays are suitable for screening?
- Methodological Answer :
- In vitro assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurological targets) or cell viability assays (MTT) for cytotoxicity profiling.
- Receptor binding studies : Radioligand displacement assays to evaluate affinity for GPCRs or ion channels, leveraging the compound’s structural similarity to known piperidine-based ligands .
- Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility.
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity challenges during the alkylation step in synthesizing 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance : Bulky substituents on the naphthalene ring may direct alkylation to the less hindered piperidine nitrogen.
- Electronic effects : Electron-withdrawing groups on the naphthalene core stabilize transition states at specific positions.
Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation via Hammett plots or kinetic isotope effects is recommended .
Q. How can computational methods such as molecular docking predict the biological activity of this spiro compound, and what parameters are critical for accurate modeling?
- Methodological Answer :
- Ligand preparation : Optimize protonation states (e.g., piperidine nitrogen) using tools like MarvinSketch.
- Protein target selection : Use crystal structures from the PDB (e.g., serotonin receptors for neurological targets).
- Docking software : AutoDock Vina or Schrödinger Glide, with scoring functions focused on binding energy (ΔG) and interaction fingerprints (e.g., hydrogen bonds with key residues).
Validate models with known agonists/antagonists and perform MD simulations (100 ns) to assess stability .
Q. What strategies resolve contradictions in spectroscopic data when distinguishing regioisomers or stereoisomers of spiro compounds?
- Methodological Answer :
- 2D NMR (COSY/HSQC) : Assign proton-carbon correlations to confirm connectivity. For example, NOESY can detect spatial proximity between ethyl and piperidine protons.
- Chiral chromatography : Use HPLC with chiral columns (e.g., amylose-based) to separate enantiomers.
- X-ray crystallography : Resolve ambiguous NMR signals by determining absolute configuration .
- Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange in solution .
Data Analysis and Validation
Q. How can researchers validate the purity of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine] and detect trace byproducts?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for byproducts at retention times distinct from the parent compound.
- Elemental analysis : Confirm C, H, N percentages within ±0.3% of theoretical values.
- GC-MS : Detect volatile impurities (e.g., unreacted ethylating agents) using helium carrier gas and EI ionization .
Q. What toxicological screening approaches are recommended for early-stage safety assessment of this compound?
- Methodological Answer :
- Ames test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG assay : Screen for cardiotoxicity via patch-clamp electrophysiology or fluorescence-based assays.
- In silico toxicity prediction : Tools like ProTox-II or Derek Nexus predict hepatotoxicity and CYP inhibition. Cross-reference with structural alerts from naphthalene derivatives .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
